molecular formula C8H10BrNO2 B13665879 Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13665879
M. Wt: 232.07 g/mol
InChI Key: RYJXZMWPMFLUPN-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H10BrNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylate. One common method is the reaction of 1-methyl-1H-pyrrole-2-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which makes the compound susceptible to nucleophilic substitution reactions. The pyrrole ring’s aromaticity also plays a role in its chemical behavior, allowing it to participate in various electrophilic and nucleophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is unique due to the combination of the ethyl ester group and the bromine atom on the pyrrole ring. This combination provides specific reactivity patterns that can be exploited in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

ethyl 5-bromo-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-5-7(9)10(6)2/h4-5H,3H2,1-2H3

InChI Key

RYJXZMWPMFLUPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1C)Br

Origin of Product

United States

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